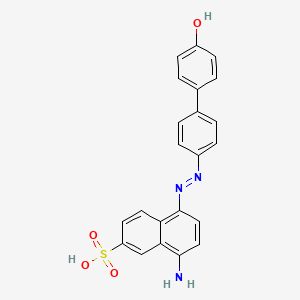
NH-bis(PEG3-Boc)
説明
NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls . The protected amine can be deprotected under acidic conditions .
Synthesis Analysis
NH-bis(PEG3-Boc) can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of NH-bis(PEG3-Boc) is C26H51NO10 . The IUPAC name is di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate . The InChI code is 1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 .Chemical Reactions Analysis
NH-bis(PEG3-Boc) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
NH-bis(PEG3-Boc) has a molecular weight of 537.69 . It has a boiling point of 564.7±45.0 C at 760 mmHg . The compound is stored at 4C . It is a liquid in physical form .科学的研究の応用
PROTAC Linker
NH-bis(PEG3-Boc) is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . This makes NH-bis(PEG3-Boc) valuable in the synthesis of PROTACs .
Drug Development
The ability of NH-bis(PEG3-Boc) to selectively degrade target proteins makes it a promising tool in drug development . By eliminating disease-causing proteins, it could potentially be used to treat a variety of conditions.
Research Tool
NH-bis(PEG3-Boc) can be used as a research tool to study the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and understanding it is crucial for many areas of biological research.
Biochemical Studies
NH-bis(PEG3-Boc) can be used in biochemical studies to investigate the role of specific proteins in cellular processes . By degrading these proteins, researchers can observe the effects on the cell and gain insights into their function.
Molecular Biology
In molecular biology, NH-bis(PEG3-Boc) can be used to study protein interactions . By degrading one protein in a complex, researchers can see how this affects the other components and their interactions.
Therapeutic Applications
Given its role in protein degradation, NH-bis(PEG3-Boc) has potential therapeutic applications . For example, it could be used to degrade proteins that contribute to disease progression in conditions like cancer or neurodegenerative disorders.
Safety And Hazards
将来の方向性
NH-bis(PEG3-Boc) is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development . The future directions of NH-bis(PEG3-Boc) will likely involve further exploration of its potential in the creation of more effective and targeted therapeutics .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLEMRUSPERBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118441 | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(PEG3-Boc) | |
CAS RN |
2055024-51-4 | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



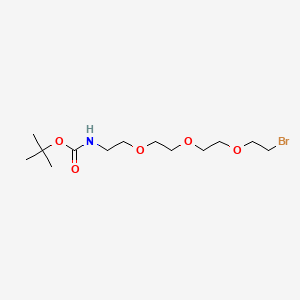
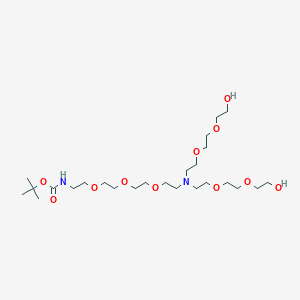
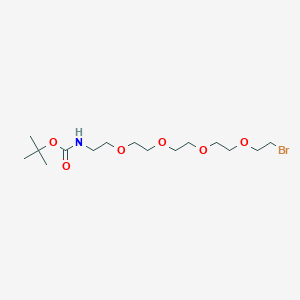


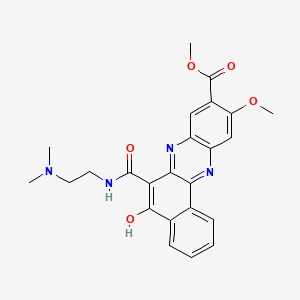


![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)



